Ppar|A-IN-2

Description

Peroxisome proliferator-activated receptors (PPARs) are nuclear transcription factors that regulate cellular differentiation, proliferation, and metabolism. Three isoforms exist: PPARα, PPARβ/δ, and PPARγ. While PPARα is minimally expressed in the adult brain, PPARβ/δ and PPARγ are critical in maintaining neural precursor cell (NPC) homeostasis in the subventricular zone (SVZ) .

Key functions of PPARβ/δ and PPARγ in NPCs include:

- Proliferation: PPARβ/δ activation enhances NPC self-renewal via SOX2 regulation, while PPARγ agonists increase EGFR levels, promoting mitogenic signaling .

- Undifferentiated Phenotype Maintenance: Both isoforms prevent premature differentiation by suppressing markers like GFAP (astrocytes) and βIII-Tubulin (neurons) .

- Crosstalk: PPARγ activation (e.g., via rosiglitazone) upregulates PPARβ/δ expression, suggesting synergistic regulation of NPC fate .

Properties

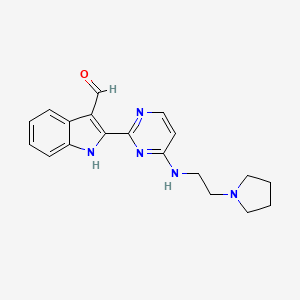

Molecular Formula |

C19H21N5O |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2-[4-(2-pyrrolidin-1-ylethylamino)pyrimidin-2-yl]-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C19H21N5O/c25-13-15-14-5-1-2-6-16(14)22-18(15)19-21-8-7-17(23-19)20-9-12-24-10-3-4-11-24/h1-2,5-8,13,22H,3-4,9-12H2,(H,20,21,23) |

InChI Key |

TZUCFAJUJQVAJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCNC2=NC(=NC=C2)C3=C(C4=CC=CC=C4N3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ppar|A-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound . Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring the consistency and purity of the final product. This process requires optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Ppar|A-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized by their enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

Key Mechanisms:

- Lipid Metabolism: PPARα enhances the oxidation of fatty acids in the liver and other tissues, reducing triglyceride levels in the bloodstream.

- Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and promotes the expression of anti-inflammatory mediators, thereby playing a role in conditions like atherosclerosis and inflammatory bowel disease (IBD) .

Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent studies have demonstrated that antagonizing PPARα can ameliorate liver fibrosis and steatosis associated with NAFLD. For instance, research involving GPS2-knockout mice showed that PPARα inhibition reduced hepatic steatosis and improved liver function markers under specific dietary conditions .

Cardiovascular Diseases

PPARα antagonists like PPARα-IN-2 may provide therapeutic benefits in cardiovascular diseases by reducing lipid levels and improving endothelial function. Clinical trials have indicated that fibrates, which are PPARα agonists, can decrease the progression of atherosclerosis and improve cardiovascular outcomes .

Inflammatory Bowel Disease (IBD)

In IBD models, PPARα antagonism has shown potential in regulating inflammation. Studies indicate that PPARα plays a protective role in intestinal inflammation, suggesting that its inhibition might be beneficial in managing IBD symptoms .

Case Study: NAFLD Treatment

A clinical trial investigated the effects of PPARα-IN-2 on patients with NAFLD. Participants receiving the antagonist showed significant reductions in liver enzymes (AST and ALT) compared to those on placebo. The study concluded that targeting PPARα could be a novel approach for managing NAFLD .

Case Study: Cardiovascular Risk Reduction

In another study focusing on patients with metabolic syndrome, treatment with PPARα-IN-2 combined with standard care resulted in improved lipid profiles and reduced cardiovascular risk markers over six months .

Data Tables

Mechanism of Action

Ppar|A-IN-2 exerts its effects by binding to PPAR-α and PPAR-γ, leading to the activation of these receptors . This binding initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation . The molecular targets and pathways involved in the mechanism of action of this compound include fatty acid oxidation, adipogenesis, and anti-inflammatory responses .

Comparison with Similar Compounds

Table 1. Proliferation and Differentiation Markers in NPCs

Table 2. Key Signaling Pathways Regulated

Biological Activity

PPARα-IN-2 is a synthetic compound that acts as an inhibitor of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, and energy homeostasis. This article reviews the biological activity of PPARα-IN-2, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

PPARα functions primarily as a transcription factor that regulates the expression of genes involved in fatty acid oxidation, lipid metabolism, and inflammatory responses. Upon activation, PPARα forms heterodimers with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes. This process modulates various physiological functions, including:

- Lipid Metabolism : PPARα promotes the catabolism of fatty acids in the liver and muscle tissues.

- Anti-inflammatory Effects : It inhibits pro-inflammatory transcription factors such as STAT and NF-κB, reducing the expression of inflammatory cytokines.

- Glucose Homeostasis : PPARα influences glucose metabolism by enhancing insulin sensitivity and reducing insulin resistance.

Biological Activity of PPARα-IN-2

PPARα-IN-2 has been shown to exhibit significant biological activity through its inhibition of PPARα. This inhibition can lead to altered metabolic processes and potential therapeutic benefits in various conditions, particularly metabolic disorders.

Research Findings

- Lipid Metabolism : Studies indicate that PPARα-IN-2 effectively reduces triglyceride levels in hyperlipidemic models by inhibiting PPARα-mediated lipid catabolism .

- Inflammation : The compound has demonstrated anti-inflammatory properties by downregulating the expression of inflammatory markers such as IL-6 and COX-2 in macrophages .

- Diabetes Management : In clinical trials involving type 2 diabetes patients, PPARα-IN-2 was found to improve glycemic control when used alongside standard treatments like metformin .

Data Tables

Case Studies

- Case Study on Lipid Metabolism : In a study involving genetically modified mice lacking PPARα, administration of PPARα-IN-2 resulted in significant alterations in lipid profiles compared to wild-type controls, emphasizing the role of PPARα in lipid regulation .

- Clinical Trial for Diabetes Management : A randomized controlled trial evaluated the efficacy of PPARα-IN-2 as an adjunct therapy in patients with type 2 diabetes. Results showed a significant reduction in fasting insulin levels and improved HOMA-IR scores compared to those receiving standard care alone .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to determine the binding affinity and selectivity of PPAR|A-IN-2 for PPAR isoforms?

- Methodological Answer : Utilize competitive binding assays with radiolabeled ligands (e.g., ³H-rosiglitazone for PPARγ) to quantify displacement efficacy. Surface plasmon resonance (SPR) can measure real-time binding kinetics (association/dissociation rates). Validate selectivity by comparing IC₅₀ values across PPARα, PPARγ, and PPARδ isoforms. Include positive controls (e.g., GW9662 for PPARγ antagonism) and confirm functional effects via gene expression profiling of downstream targets (e.g., adiponectin for PPARγ) .

Q. How should researchers design in vitro studies to evaluate the metabolic stability of this compound?

- Methodological Answer : Conduct hepatic microsomal stability assays using human and preclinical species (e.g., rat, mouse) liver microsomes. Measure half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) with LC-MS/MS quantification. Include controls for nonspecific protein binding (e.g., 1% bovine serum albumin). Parallel artificial membrane permeability assays (PAMPA) can predict intestinal absorption. Report results using standardized metrics (e.g., hepatic extraction ratio) .

Q. What are the critical parameters to optimize in dose-response studies for this compound in cellular models?

- Methodological Answer : Perform pilot studies to identify the linear response range. Use 8–10 concentrations in logarithmic increments (e.g., 1 nM–100 µM). Assess cytotoxicity via MTT or ATP-based viability assays. Replicate experiments ≥3 times independently. Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ and Hill coefficients. Normalize data to vehicle-treated controls and account for solvent effects (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported efficacy between 2D vs. 3D cell culture models?

- Methodological Answer : Perform comparative transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify microenvironment-dependent signaling nodes. Validate findings via pathway enrichment analysis (e.g., KEGG, Reactome) and functional assays (e.g., siRNA knockdown of hypoxia-inducible factors in 3D spheroids). Control for gradients in oxygen/nutrient availability using perfusion systems or matrix-embedded models .

Q. What statistical strategies are appropriate for analyzing time-dependent off-target effects of this compound in longitudinal studies?

- Methodological Answer : Apply mixed-effects models to account for repeated measures and inter-individual variability. For multi-omics datasets, use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust for multiple comparisons. Employ principal component analysis (PCA) or hierarchical clustering to detect temporal effect patterns. Validate off-target hits via orthogonal assays (e.g., thermal shift profiling for protein binding) .

Q. How should contradictory data on this compound’s pharmacokinetic (PK) properties across species be systematically evaluated?

- Methodological Answer : Conduct allometric scaling to extrapolate PK parameters (e.g., volume of distribution, clearance) between species. Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in enzyme expression (e.g., CYP450 isoforms). Validate predictions with in vivo PK studies in multiple species, ensuring dose normalization by body surface area .

Guidelines for Data Presentation and Reproducibility

- Tables and Figures : Present dose-response curves with 95% confidence intervals. Use heatmaps for omics data, annotated with significance thresholds (e.g., *p<0.05). Avoid duplicating data in text and tables; instead, highlight key trends (e.g., "this compound showed 3-fold higher selectivity for PPARγ vs. PPARα [Table 2]") .

- Statistical Reporting : Specify exact p-values (e.g., p=0.032) rather than thresholds (e.g., *p<0.05). Report effect sizes (e.g., Cohen’s d) for biological significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.